molecular formula C13H11N5OS3 B2549620 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide CAS No. 670273-02-6

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide

Cat. No.: B2549620
CAS No.: 670273-02-6
M. Wt: 349.45
InChI Key: QADUGIDYASWXRL-UHFFFAOYSA-N
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Description

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a useful research compound. Its molecular formula is C13H11N5OS3 and its molecular weight is 349.45. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

A significant application of compounds related to 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is in the inhibition of kidney-type glutaminase (GLS), a promising target for cancer therapy. The design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including compounds structurally similar to the one mentioned, have demonstrated potent GLS inhibitory effects. These compounds, such as N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, have shown to retain potency and improve solubility over BPTES, inhibiting the growth of human lymphoma cells in vitro and in mouse xenograft models (Shukla et al., 2012).

Antimicrobial Activity

Another application area for derivatives of the mentioned compound is their potential as antimicrobial agents. A study synthesized a new series of thiazolidin-4-one derivatives, including N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide, to explore their antimicrobial activity. These compounds showed significant in vitro antibacterial and antifungal activities against various pathogens, suggesting their potential use as antimicrobial agents (Baviskar et al., 2013).

Anticancer Properties

Compounds structurally related to this compound have been explored for their anticancer properties. A study involving the pharmacophore hybridization approach synthesized a novel non-condensed pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties. This compound demonstrated promising anticancer activity in vitro, indicating the potential of such derivatives in cancer treatment (Yushyn et al., 2022).

Properties

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5OS3/c1-8-16-17-13(21-8)20-7-10(19)14-12-15-11(22-18-12)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADUGIDYASWXRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=NSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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